molecular formula C17H15N3O2S B11007239 2-(2-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

2-(2-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Cat. No.: B11007239
M. Wt: 325.4 g/mol
InChI Key: HSTLVYMXHNIYGO-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a complex organic compound that features a methoxyphenyl group, a pyridinyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the thiazole derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a methoxyphenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-(2-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can interact with hydrophobic pockets, while the pyridinyl and thiazolyl groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.

    2-(2-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    2-(2-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.

Uniqueness

The unique combination of the methoxyphenyl, pyridinyl, and thiazolyl groups in 2-(2-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H15N3O2S/c1-22-15-5-3-2-4-13(15)10-16(21)20-17-19-14(11-23-17)12-6-8-18-9-7-12/h2-9,11H,10H2,1H3,(H,19,20,21)

InChI Key

HSTLVYMXHNIYGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=NC(=CS2)C3=CC=NC=C3

Origin of Product

United States

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